7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
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Description
7-chloro-5-(4-fluorophenyl)-4-(4-isopropoxybenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a useful research compound. Its molecular formula is C25H22ClFN2O3 and its molecular weight is 452.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
- The compound has been involved in novel synthesis methods, such as the two-step one-pot synthesis using 2-Amino-4’-fluorobenzophenone as a starting material. This synthesis leads to a variety of N-alkylation and C-3 benzylidene derivatives, showcasing its versatility in chemical reactions (Patel et al., 2014).
Pharmacological Potential
- Certain derivatives of this compound have shown potential in pharmacology, particularly as psychotropic agents. Some derivatives have exhibited CNS effects similar to diazepam, indicating possible applications in anxiolytic and anticonvulsant therapies (Dewald et al., 1977).
Antiproliferative Effects
- Research has demonstrated that certain analogs of this compound can suppress keratinocyte proliferation, which may be relevant in the treatment of conditions like psoriasis or other forms of epidermal hyperplasia. This suppression was observed in both in vitro and in vivo settings, suggesting therapeutic potential (Bhagavathula et al., 2008).
Structural Studies and Characterization
- The compound has been a subject of extensive structural studies and characterization. These studies involve the synthesis of various substituted derivatives, providing insights into its molecular structure and potential modifications for specific applications (Ghelani & Naliapara, 2016).
Interaction with Biological Receptors
- Some isomeric derivatives of this compound have been tested for their ability to bind to benzodiazepine receptors, indicating a potential for neurological applications. The affinity for these receptors varied among different derivatives, highlighting the compound’s relevance in neuropharmacological research (Baraldi et al., 1985).
Properties
IUPAC Name |
7-chloro-5-(4-fluorophenyl)-4-(4-propan-2-yloxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O3/c1-15(2)32-20-10-5-17(6-11-20)25(31)29-14-23(30)28-22-12-7-18(26)13-21(22)24(29)16-3-8-19(27)9-4-16/h3-13,15,24H,14H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFPDRQFCNZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=C(C=C4)F)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.